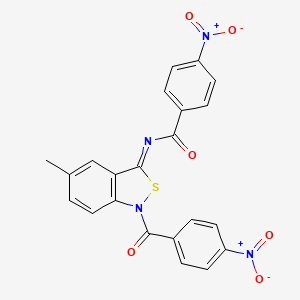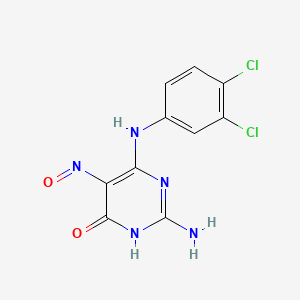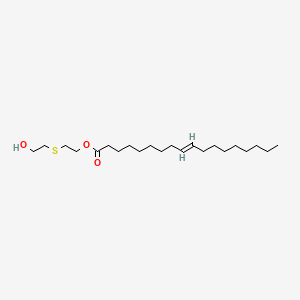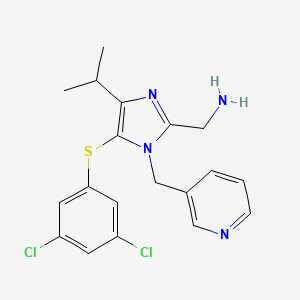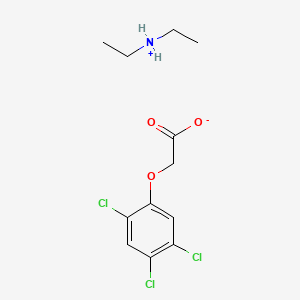
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate is a chemical compound with a complex structure that includes a phenylene ring substituted with carbamoyl and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate typically involves the reaction of m-phenylenediamine with 2-hydroxyethyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)carbamoyl derivatives: Compounds with similar structures but different substituents on the phenylene ring.
Phenylene diacetate derivatives: Compounds with variations in the carbamoyl group or other functional groups attached to the phenylene ring.
Uniqueness
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
83803-73-0 |
|---|---|
Fórmula molecular |
C13H15NO6 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
[3-acetyloxy-5-(2-hydroxyethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H15NO6/c1-8(16)19-11-5-10(13(18)14-3-4-15)6-12(7-11)20-9(2)17/h5-7,15H,3-4H2,1-2H3,(H,14,18) |
Clave InChI |
GPOMCIDSRXOBMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1)C(=O)NCCO)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


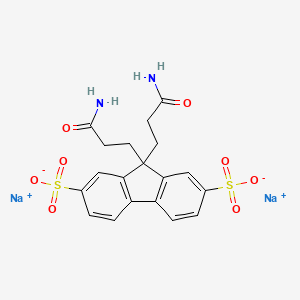


![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
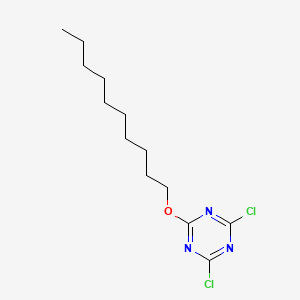
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
